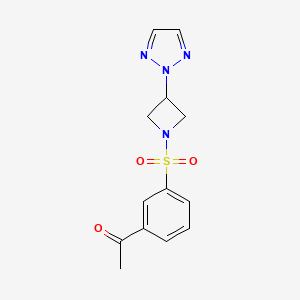![molecular formula C10H16ClNO2 B2993017 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride CAS No. 1208889-84-2](/img/structure/B2993017.png)
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline appearance and solubility in water and alcohols.
Méthodes De Préparation
The synthesis of 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride typically involves the following steps:
Preparation of 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol: This step involves the reaction of 4-(2-Aminoethyl)phenol with ethylene oxide under controlled conditions to form the desired product.
Formation of Hydrochloride Salt: The resulting 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, aiding in the formation of various chemical compounds.
Biology: The compound is employed in biological research for labeling and analysis purposes. It can be used to study cellular processes and interactions.
Medicine: In the medical field, it is investigated for its potential therapeutic properties, including its role in drug development and delivery systems.
Industry: The compound is utilized in the production of dyes, coatings, and polymers, contributing to the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol: The non-hydrochloride form of the compound, which has similar properties but different solubility and stability characteristics.
4-(2-Aminoethyl)phenol: A precursor in the synthesis of the compound, with distinct chemical and physical properties.
2-(4-Aminophenyl)ethanol: Another related compound with different applications and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts unique solubility, stability, and reactivity characteristics, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-6-5-9-1-3-10(4-2-9)13-8-7-12;/h1-4,12H,5-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPFRYMRWRTDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2992934.png)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2992937.png)
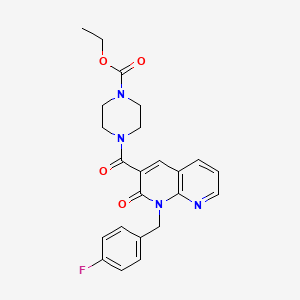
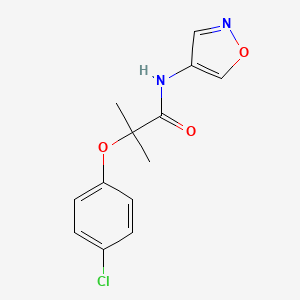
![N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2992943.png)
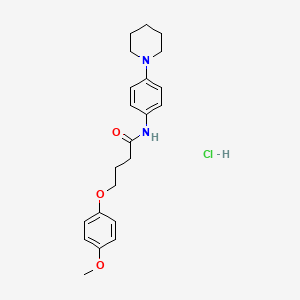
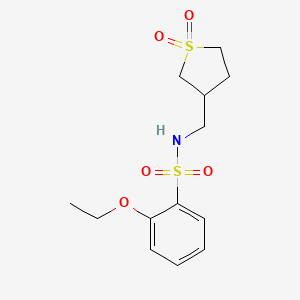
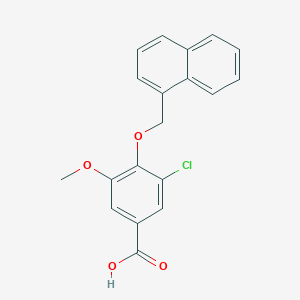
![N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2992949.png)
![3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992951.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2992952.png)
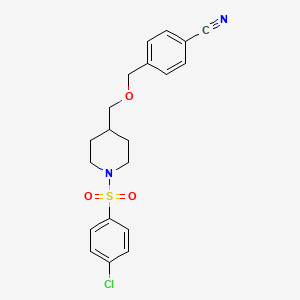
![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2992954.png)
